2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide
This compound features a 2,4-diaminopyrimidine core with a pyridin-2-ylamino substituent – a privileged kinase-inhibitor pharmacophore. No potency or selectivity data are reported, making it a clean starting point for SAR exploration free of prior art constraints. Use it to build your own kinase panel or investigate novel target engagement.
Technical Parameters
Basic Identity
| Product Name | 2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide |
|---|---|
| CAS | 1396716-16-7 |
| Molecular Formula | C21H24N6O |
| Molecular Weight | 376.464 |
Structural Identifiers
| SMILES | CCC(C1=CC=CC=C1)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
|---|---|
| InChI | InChI=1S/C21H24N6O/c1-2-17(16-8-4-3-5-9-16)21(28)24-13-12-23-19-14-20(26-15-25-19)27-18-10-6-7-11-22-18/h3-11,14-15,17H,2,12-13H2,1H3,(H,24,28)(H2,22,23,25,26,27) |
| InChIKey | IUYCWOMXHQENNR-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
2-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide (CAS 1396716-16-7): Procurement-Ready Baseline Profile
2-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide is a synthetic small molecule (C21H24N6O, MW 376.5 g/mol) featuring a 2,4-diaminopyrimidine core linked to a 2-phenylbutanamide side chain. Its structural architecture—a pyrimidine scaffold substituted with a pyridin-2-ylamino group at the 6-position and an aminoethyl linker to the phenylbutanamide moiety—is consistent with kinase inhibitor pharmacophores, particularly those targeting ATP-binding pockets. However, a comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals that no quantitative biological activity data, selectivity profiles, or comparative pharmacodynamic studies have been reported for this specific compound in the peer-reviewed literature or patent record. All available descriptions originate from vendor-generated technical summaries, which themselves lack primary assay data. Consequently, this compound currently exists as a chemical entity with inferred kinase-targeting potential derived from its structural class but without experimentally verified target engagement, potency, or selectivity metrics.
- [1] PubChem. Compound Summary: 2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide. CID 71800128. National Center for Biotechnology Information. Accessed April 27, 2026. View Source
Why Generic Substitution Fails for 2-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide: The Critical Absence of Selectivity Data
In the absence of any reported selectivity or potency data for 2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide, any assumption of interchangeability with in-class analogs is scientifically unfounded. The 2,4-diaminopyrimidine scaffold is a privileged kinase-inhibitor template, but even subtle variations in substitution pattern—such as the identity of the N6-aryl group, the length of the aminoethyl linker, or the nature of the acyl moiety—can radically alter kinase selectivity profiles, off-target liability, and pharmacokinetic behavior. For example, related compounds bearing a pyridin-2-ylamino substituent at the pyrimidine 6-position have been reported as inhibitors of CDKs, JAKs, or receptor tyrosine kinases depending on the specific peripheral modifications [1]. Without experimental binding or inhibition data for this exact compound, it cannot be treated as a functional replacement for any characterized analog, nor can its activity be extrapolated from structurally similar but pharmacologically distinct entities. Procurement decisions driven solely by scaffold similarity risk selecting a compound with unverified (and potentially absent) target engagement.
- [1] Dimova, D., Bajorath, J. Advances in Activity Cliff Research. Molecular Informatics, 2016, 35(5), 181-191. (Illustrates the profound impact of minor structural modifications on kinase inhibitor selectivity within the 2,4-diaminopyrimidine class.) View Source
2-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide: Quantitative Differential Evidence Inventory
2-Phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide: Evidence-Backed Application Scenarios
Request a Quote for 2-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)butanamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
